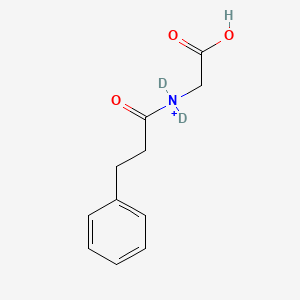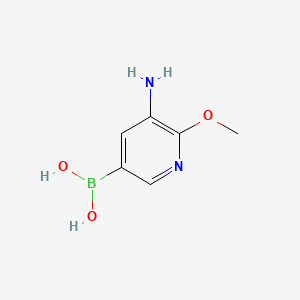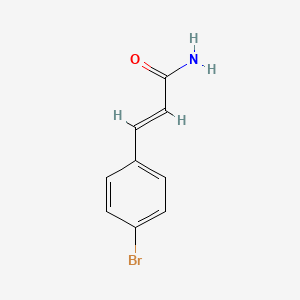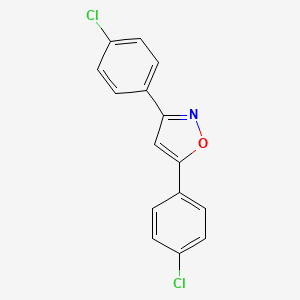
3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione involves complex organic reactions, leveraging techniques such as degradation, high-field NMR exploration, and X-ray crystallographic analysis to elucidate its structure. The process underscores the compound's unique carbon framework, which is a result of sophisticated organic synthesis methodologies.
Molecular Structure Analysis
The molecular structure of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione is characterized by its diterpenoid nature, with a backbone that is formally derived from the dimerization of p-menthadienone. This structure has been confirmed through comprehensive analyses, including degradation studies, NMR spectroscopy, and X-ray crystallography, revealing a distinct arrangement of atoms and bonds that contribute to its chemical properties.
Chemical Reactions and Properties
While specific chemical reactions involving 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione are not detailed in the available literature, the compound's structure suggests it may undergo typical diterpenoid reactions. These could include oxidations, reductions, and functional group transformations that impact its chemical behavior and interactions with biological systems.
Physical Properties Analysis
The physical properties of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione, such as solubility, melting point, and optical activity, are not explicitly documented. However, these properties are likely influenced by its diterpenoid nature and the presence of functional groups like hydroxy and dione, which could affect its solubility in various solvents and its interaction with light.
Chemical Properties Analysis
The chemical properties of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione are defined by its reactive functional groups and the unique diterpenoid skeleton. The hydroxy and dione groups in particular may participate in hydrogen bonding, redox reactions, and other chemical interactions that define its reactivity and potential biological activity.
For further details and insights on 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione, the following reference provides comprehensive information: (Carman et al., 1986).
Wissenschaftliche Forschungsanwendungen
Unique Carbon Skeleton Analysis
- 3,10-Dihydroxydielmentha-5,11-diene-4,9-dione from Callitris macleayana heartwood exhibits a unique carbon skeleton, which is formally based upon the Diels-Alder self-dimerization of a p-menthadienone. This was established through degradation, n.m.r. exploration, and X-ray crystallographic analysis (Carman et al., 1986).
Crystal Structure and Absolute Configuration
- A study on 7α-hydroxyroyleanone, an abietane diterpenoid similar to 3,10-Dihydroxydielmenthadiene-4,9-dione, revealed insights into its crystal structure and absolute configuration. This compound, derived from Premna obtusifolia roots, was analyzed using Cu radiation, helping to determine the absolute configurations of stereogenic centers (Razak et al., 2010).
Synthesis of Structurally Similar Compounds
- Research into the synthesis of similar compounds, such as 4,9(11)-androstadiene-3,17-dione, provides a framework for understanding the chemical pathways and potential applications of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione. This involves the use of different synthesis methods, including the alkylation and subsequent transformation of specific intermediates (Eder et al., 1976).
Keto-Enol Tautomerism Study
- A study of keto-enol tautomerism in natural perylenequinones, which includes similar compounds to 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione, has been conducted. This research explored the populations of each tautomer in various solvents, contributing to our understanding of the compound's behavior in different environments (Arnone et al., 1993).
Potential as Acid-Base Titration Indicator
- A study on a derivative of 10-hydroxy-3,3,6,6-tetramethyl-9-(4-hydroxy-3-methoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dion, which is structurally similar to 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione, revealed its potential as an indicator for acid-base titration. This compound demonstrated color changes in different pH solutions, which could be relevant for similar compounds like 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione (Pyrko, 2021).
Dihydroxylation of Related Compounds
- Asymmetric dihydroxylation of compounds similar to 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione shows regioselective occurrence on non-oxygenated alkenes. Such studies provide insight into potential synthetic routes and chemical behaviors of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione (Armstrong et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S,2S,3R,7R,8S,10R)-3,10-dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-9(2)11-7-13-17-15(16(11)18(22)19(13,5)23)12(10(3)4)8-14(21)20(17,6)24/h7-10,13,15-17,23-24H,1-6H3/t13-,15-,16+,17+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYHPBIGKWCFOA-GNNUITGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2C3C(C1C(=O)C2(C)O)C(=CC(=O)C3(C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C[C@H]2[C@@H]3[C@H]([C@@H]1C(=O)[C@]2(C)O)C(=CC(=O)[C@]3(C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








